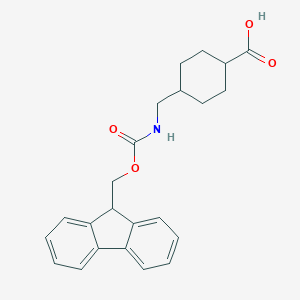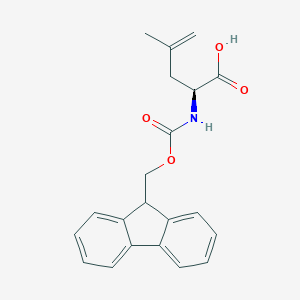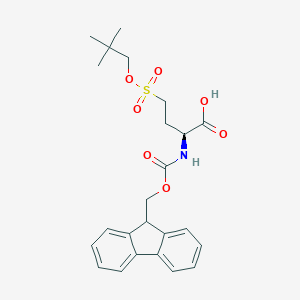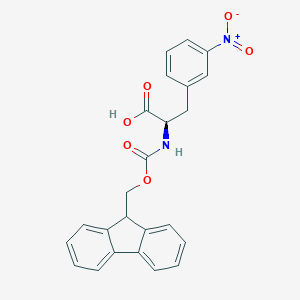
Fmoc-2-ブロモ-D-フェニルアラニン
説明
Fmoc-2-bromo-D-phenylalanine is a biochemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.3 . It is used for research purposes .
Physical And Chemical Properties Analysis
Fmoc-2-bromo-D-phenylalanine is a white powder . It has a density of 1.422 g/cm3 . The boiling point is 657.1°C at 760 mmHg . The melting point is between 150-162 °C .科学的研究の応用
ハイドロゲル形成
Fmoc-ジフェニルアラニンは、ハイドロゲルを形成する能力で知られています . ハイドロゲルは、大量の水またはその他の生物学的流体を封入できる3次元材料です . 合成または天然のポリマーの両方を使用して調製することができ、その機械的および機能的特性は、調製方法、溶媒、pH、およびその他の実験パラメータに応じて変化する可能性があります .
生体医学的用途
その簡潔さと生理的条件でゲル化する能力により、Fmoc-ジフェニルアラニンは最もよく研究されているペプチドハイドロゲル化剤の1つです . それは、組織工学のための有望な、調整可能な、汎用性の高い足場として提案されてきました .
自己組織化
Fmoc-ジフェニルアラニンは、水性条件下で超分子ナノ構造に自己組織化し、その後ハイドロゲルを形成する能力があります . この特性により、さまざまな生体機能性材料の製造が容易になりました .
薬物送達システム
Fmoc-ジフェニルアラニンによって形成されたハイドロゲルは、薬物送達システムとして使用できます . ハイドロゲルのマトリックスの多孔質と安定性は、処方戦略を変更することで操作でき、制御された薬物放出に適した媒体になります .
生体機能性材料の製造
さまざまな生体機能性ハイドロゲル材料は、水性媒体中でFmoc-ジフェニルアラニン誘導体の自己組織化によって製造することができ、超分子ナノ構造とその3次元ネットワークを形成します
作用機序
Target of Action
Fmoc-2-bromo-D-phenylalanine primarily targets Gram-positive bacteria, including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Mode of Action
The compound interacts with its targets by crossing the bacterial membrane. In a formulation with the Gram-negative specific antibiotic aztreonam (AZT), it displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .
Biochemical Pathways
It is known that the compound has antimicrobial properties
Pharmacokinetics
It is known that the compound has a molecular weight of 4663 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of Fmoc-2-bromo-D-phenylalanine’s action is the formation of a hydrogel . The compound self-assembles to form this hydrogel, which is important in biomedical applications . The collective action of different non-covalent interactions plays a role in making the FmocF hydrogel .
Action Environment
The environment plays a key role in the action of Fmoc-2-bromo-D-phenylalanine. Factors such as pH and buffer ions influence the self-assembly of FmocF to gel formation . The compound’s ability to form a hydrogel is also influenced by physical and thermal stimuli .
Safety and Hazards
Fmoc-2-bromo-D-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
生化学分析
Biochemical Properties
Fmoc-2-bromo-D-phenylalanine plays a significant role in biochemical reactions due to its unique structure. The Fmoc group enhances the association of peptide building blocks, leading to eminent supramolecular self-assembly . This self-assembly is influenced by various factors such as the aromaticity of the Fmoc group, the flexibility of the phenylalanine side chain, pH, and buffer ions .
Cellular Effects
Fmoc-2-bromo-D-phenylalanine has shown to have significant effects on various types of cells. For instance, it has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . At low concentrations, Fmoc-2-bromo-D-phenylalanine inhibits bacterial growth by entering the cell and reducing the glutathione levels .
Molecular Mechanism
The molecular mechanism of Fmoc-2-bromo-D-phenylalanine involves a variety of interactions at the molecular level. The β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups . At higher concentrations, Fmoc-2-bromo-D-phenylalanine triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Temporal Effects in Laboratory Settings
The effects of Fmoc-2-bromo-D-phenylalanine can change over time in laboratory settings. The compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This property allows it to form micelles at certain concentrations, influencing its behavior and effects over time.
Dosage Effects in Animal Models
In animal models, the effects of Fmoc-2-bromo-D-phenylalanine can vary with different dosages. For instance, it has been found to reduce the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of Fmoc-2-bromo-D-phenylalanine is predominantly due to its release from the hydrogel .
特性
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426503 | |
| Record name | Fmoc-2-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-79-0 | |
| Record name | Fmoc-2-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-2-bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















